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2-Bromo-3-methyl-9H-fluoren-9-one

Catalog No.
S11514352
CAS No.
M.F
C14H9BrO
M. Wt
273.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-3-methyl-9H-fluoren-9-one

Product Name

2-Bromo-3-methyl-9H-fluoren-9-one

IUPAC Name

2-bromo-3-methylfluoren-9-one

Molecular Formula

C14H9BrO

Molecular Weight

273.12 g/mol

InChI

InChI=1S/C14H9BrO/c1-8-6-11-9-4-2-3-5-10(9)14(16)12(11)7-13(8)15/h2-7H,1H3

InChI Key

BMWQDQMOJJRDBU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Br)C(=O)C3=CC=CC=C32

2-Bromo-3-methyl-9H-fluoren-9-one is a brominated derivative of fluorenone, characterized by a bromine atom at the 2-position and a methyl group at the 3-position of the fluorenone structure. This compound features a fused ring system that includes both aromatic and carbonyl functionalities, contributing to its unique chemical properties. Its molecular formula is C13H9BrO, and it has a molecular weight of approximately 253.11 g/mol. The presence of the bromine atom enhances its reactivity compared to non-brominated analogs, making it valuable in various chemical applications.

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols in nucleophilic substitution reactions.
  • Reduction Reactions: It can be reduced to 3-methyl-9H-fluoren-9-ol using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Oxidation Reactions: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized products.

These reactions are significant for synthesizing various derivatives and exploring its reactivity in organic chemistry.

The biological activity of 2-Bromo-3-methyl-9H-fluoren-9-one is still under investigation, but preliminary studies suggest it may interact with biological targets due to its functional groups. The bromine atom can participate in halogen bonding, while the carbonyl group may form hydrogen bonds with biological molecules. These interactions could influence enzyme activity or receptor binding, potentially leading to therapeutic applications.

The synthesis of 2-Bromo-3-methyl-9H-fluoren-9-one can be achieved through several methods:

  • Bromination of Fluorenone: This method typically involves treating fluorenone with bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
  • Palladium-Catalyzed Carbonylative Reaction: Utilizing palladium acetate as a catalyst under carbon monoxide atmosphere allows for the introduction of the bromine atom at the desired position.
  • Phase Transfer Catalysis: A method involving phase transfer catalysts and aqueous ammonium bromide solution has been reported, yielding high purity and efficiency.

These methods highlight the versatility in synthesizing this compound, making it accessible for research and industrial applications.

2-Bromo-3-methyl-9H-fluoren-9-one has several applications, including:

  • Organic Synthesis: It serves as an intermediate for synthesizing various organic compounds and pharmaceuticals.
  • Material Science: The compound's unique properties make it useful in developing new materials with specific functionalities.
  • Biological Research: Its potential interactions with biological systems may lead to applications in drug discovery and development.

Interaction studies involving 2-Bromo-3-methyl-9H-fluoren-9-one focus on its reactivity with biological targets. Research indicates that the compound may interact with enzymes or receptors, potentially altering their activity. These interactions are crucial for understanding its biological effects and therapeutic potential.

Several compounds are structurally similar to 2-Bromo-3-methyl-9H-fluoren-9-one, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Aspects
2-Bromo-9-fluorenoneContains a bromine atom at the 2-positionLacks methyl substitution at the 3-position
3-MethylfluoreneMethyl group at the 3-position; no halogen substitutionSimpler structure with no halogen
9-FluorenoneParent compound without bromineBaseline structure for comparison
2-Bromo-4-methylphenolBromine at a different position; phenolic structureDifferent functional group properties

Uniqueness

The uniqueness of 2-Bromo-3-methyl-9H-fluoren-9-one lies in its combination of a bromine atom and a methyl group on the fluorenone framework. This specific arrangement imparts distinct chemical reactivity and potential biological interactions that set it apart from other similar compounds, making it valuable for various synthetic and research applications.

Conventional Halogenation Pathways

Conventional halogenation of fluorenone derivatives typically employs molecular bromine or related brominating agents under acidic conditions. The classical approach involves direct bromination using bromine gas or liquid bromine in the presence of Lewis acid catalysts such as aluminum chloride or ferric chloride [2] [4].

The fundamental mechanism proceeds through electrophilic aromatic substitution, where the electron-deficient bromine electrophile attacks the electron-rich aromatic system of the fluorenone core [9] [10]. The carbonyl group in fluorenone acts as an electron-withdrawing substituent, directing bromination to meta positions relative to the ketone functionality [16].

Table 1: Conventional Bromination Conditions for Fluorenone Derivatives

Brominating AgentCatalystSolventTemperature (°C)Reaction TimeYield (%)
Molecular BromineAluminum ChlorideCarbon Tetrachloride25-402-4 hours65-75
Potassium Bromate/Ammonium BromidePhase Transfer CatalystAqueous/Organic756 hours99.2
N-BromosuccinimideNoneAcetonitrile60-803-5 hours78-85

The kinetics of conventional bromination follow a second-order mechanism, with the rate being dependent on both substrate and brominating agent concentrations [11] [12]. The activation energy for aromatic bromination of fluorenone derivatives typically ranges from 15-25 kcal/mol, indicating moderate reaction barriers that allow for controlled reaction conditions [27].

Advanced Regioselective Bromination Strategies

Advanced regioselective bromination strategies have emerged to address the limitations of conventional methods, particularly regarding positional selectivity and reaction efficiency. Modern approaches utilize specialized reagent systems and catalytic frameworks to achieve precise control over bromine placement [13] [16].

Lithium bromide in combination with ceric ammonium nitrate provides exceptional regioselectivity for electrophilic aromatic bromination [16]. This system generates bromine in situ, minimizing side reactions and improving overall selectivity. The mechanism involves oxidation of bromide ions to form electrophilic bromine species that selectively attack electron-rich positions on the aromatic ring.

N-Bromosuccinimide-mediated bromination represents another advanced strategy, particularly effective for achieving regioselective outcomes [8] [20]. The mild nature of N-Bromosuccinimide allows for controlled bromination without extensive side product formation. This reagent operates through a radical mechanism under specific conditions, providing complementary selectivity patterns compared to electrophilic bromination [14].

Continuous flow bromination systems offer enhanced safety and control compared to batch processes [8]. These systems generate bromine in situ through oxidation of hydrobromic acid or potassium bromide with sodium hypochlorite, immediately coupling bromine generation with consumption to minimize exposure risks and improve reaction consistency.

Table 2: Advanced Regioselective Bromination Methods

MethodReagent SystemSelectivity RatioTemperature (°C)Yield (%)Key Advantages
Lithium Bromide/Ceric Ammonium NitrateLithium Bromide + Cerium(IV)>95:5 para:ortho25-5085-92High regioselectivity
N-Bromosuccinimide/SilicaN-Bromosuccinimide + SiO₂>90:10 target:other40-6078-88Mild conditions
Continuous Flow SystemHydrobromic Acid/Sodium HypochloriteVariable25-4089-96Enhanced safety
Phase Transfer CatalysisTetrabutylammonium Bromide>85:15 mono:poly75-8588-94Aqueous/organic interface

The theoretical basis for regioselectivity in bromination reactions relies on frontier molecular orbital theory and charge distribution analysis [16]. Computational studies using density functional theory methods predict bromination patterns based on local reactivity indices and electrostatic potential surfaces.

Methyl Group Introduction Techniques

The introduction of methyl groups at specific positions on fluorenone derivatives requires careful selection of methylating agents and reaction conditions to achieve regioselective outcomes. Traditional methylation approaches include Friedel-Crafts alkylation, reductive methylation, and oxidative methylation strategies [31].

Friedel-Crafts methylation employs methyl chloride or dimethyl sulfate in the presence of Lewis acid catalysts . However, this approach often suffers from rearrangement reactions and multiple alkylation, limiting its utility for precise methyl group placement. The reaction mechanism involves carbocation formation, which can lead to isomerization and over-alkylation products.

Oxidative carbon-hydrogen methylation represents a modern approach for late-stage methyl group introduction [31]. This method combines highly site-selective carbon-hydrogen hydroxylation with mild methylation using organoaluminum reagents. The process utilizes manganese catalysts such as Mn(CF₃PDP) to achieve targeted carbon-hydrogen activation while preserving other functional groups.

Reductive alkylation strategies involve initial functionalization of the aromatic system followed by reduction and methylation sequences. These multi-step approaches provide greater control over regioselectivity but require additional synthetic operations and purification steps [28].

Table 3: Methyl Group Introduction Methods

MethodMethylating AgentCatalyst/ConditionsTemperature (°C)SelectivityYield (%)
Friedel-CraftsMethyl ChlorideAluminum Chloride0-25Moderate45-65
Oxidative C-HTrimethylaluminumMn(CF₃PDP)25-40High75-88
Reductive SequenceMethyl IodideSodium/Ammonia-78 to 25High70-85
Cross-CouplingMethylboronic AcidPalladium Catalyst80-120Excellent82-92

The regioselectivity of methylation reactions depends on electronic and steric factors. Electron-donating substituents activate adjacent positions toward electrophilic methylation, while electron-withdrawing groups direct methylation to meta positions [19]. Steric hindrance from existing substituents influences the accessibility of potential methylation sites.

Purity Optimization and Yield Enhancement Protocols

Purity optimization and yield enhancement represent critical aspects of synthetic methodology development for 2-Bromo-3-methyl-9H-fluoren-9-one. Modern approaches integrate reaction optimization, purification strategies, and analytical monitoring to achieve superior synthetic outcomes [17] [18].

Reaction condition optimization involves systematic variation of temperature, concentration, catalyst loading, and reaction time to maximize product formation while minimizing side reactions [24]. Design of experiments methodologies provide statistical frameworks for efficient optimization campaigns, reducing the number of experiments required compared to traditional one-factor-at-a-time approaches.

Advanced purification techniques include preparative high-performance liquid chromatography, crystallization optimization, and continuous purification systems [18]. These methods enable separation of closely related isomers and removal of trace impurities that can affect product quality.

Process intensification strategies such as microreactor technology and continuous flow processing enhance heat and mass transfer, leading to improved reaction efficiency and product selectivity [8]. These approaches also enable better control over reaction parameters and reduce safety concerns associated with hazardous reagents.

Table 4: Yield Enhancement Protocols

ParameterStandard ConditionsOptimized ConditionsImprovement Factor
Temperature Control±5°C variation±1°C precision1.2-1.5× yield
Catalyst Loading10 mol%2-5 mol%1.1-1.3× efficiency
Reaction TimeFixed durationReal-time monitoring1.3-1.7× productivity
Purification MethodColumn chromatographyPreparative HPLC1.4-1.8× purity

Quality control measures include in-process monitoring using spectroscopic techniques, quantitative analysis of impurity profiles, and stability testing under various storage conditions [21]. These protocols ensure consistent product quality and identify potential degradation pathways that could affect synthetic outcomes.

Yield prediction models based on machine learning algorithms provide valuable insights for reaction optimization [17]. These models incorporate multiple reaction parameters and historical data to predict optimal conditions for new synthetic targets, reducing development time and resource consumption.

XLogP3

4.7

Hydrogen Bond Acceptor Count

1

Exact Mass

271.98368 g/mol

Monoisotopic Mass

271.98368 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

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